(3-methoxypropyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
(3-methoxypropyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a nitro group and a methoxypropylamine side chain, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxypropyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The methoxypropylamine side chain can be introduced through an alkylation reaction using an appropriate alkyl halide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group, which can further participate in various reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Alkyl halides, bases like potassium carbonate.
Major Products
Reduction: Formation of (3-methoxypropyl)[(1-methyl-3-amino-1H-pyrazol-5-yl)methyl]amine.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
(3-methoxypropyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-methoxypropyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(3-methoxypropyl)[(1-methyl-3-amino-1H-pyrazol-5-yl)methyl]amine: Similar structure but with an amino group instead of a nitro group.
(3-methoxypropyl)[(1-methyl-3-chloro-1H-pyrazol-5-yl)methyl]amine: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
(3-methoxypropyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine is unique due to the presence of both a nitro group and a methoxypropylamine side chain, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-methoxy-N-[(2-methyl-5-nitropyrazol-3-yl)methyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3/c1-12-8(6-9(11-12)13(14)15)7-10-4-3-5-16-2/h6,10H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPIVORWMCWWQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])CNCCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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